(2S)-2-(2-Methoxyphenyl)propanoic acid CAS 81616-80-0 properties
(2S)-2-(2-Methoxyphenyl)propanoic acid CAS 81616-80-0 properties
The following technical guide details the properties, synthesis, and applications of (2S)-2-(2-Methoxyphenyl)propanoic acid (CAS 81616-80-0). This document is structured for researchers and drug development professionals, focusing on the compound's role as a chiral scaffold in the 2-arylpropionic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs).
CAS Registry Number: 81616-80-0 Chemical Class: Chiral 2-Arylpropionic Acid (Profen) Stereochemistry: (S)-Enantiomer
Executive Summary & Chemical Identity
(2S)-2-(2-Methoxyphenyl)propanoic acid is the pharmacologically relevant enantiomer of the 2-arylpropionic acid derivative containing an ortho-methoxy substitution on the phenyl ring. It serves as a critical model compound for studying the structure-activity relationships (SAR) of NSAIDs (e.g., Naproxen, Ibuprofen) and as a substrate for evaluating asymmetric catalytic technologies.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-(2-Methoxyphenyl)propanoic acid |
| Synonyms | (S)-2-(o-Methoxyphenyl)propionic acid; (S)-2-Methoxyhydratropic acid |
| CAS Number | 81616-80-0 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| SMILES | CC1=CC=CC=C1OC |
| InChI Key | NUSLQDOXLCYVTQ-ZETCQYMHSA-N |
Physicochemical Profile
Note: Experimental values for this specific enantiomer are limited in public databases; values below represent consensus data for the 2-APA class and structural analogs.
| Property | Description/Value | Context |
| Physical State | White to off-white crystalline solid | Standard isolation form. |
| Solubility | Low in water; Soluble in MeOH, EtOH, DMSO, DCM | Lipophilic acid (LogP ~1.9–2.1). |
| Acidity (pKa) | ~4.2 – 4.5 (Predicted) | Typical for carboxylic acids alpha to an aryl group. |
| Chirality | (S)-Configuration | Corresponds to the bioactive eutomer of most profens. |
| Melting Point | Range typically 80–100°C | Dependent on enantiomeric purity (ee). |
Synthetic Methodologies
The production of CAS 81616-80-0 requires high stereocontrol to avoid the formation of the inactive or potentially toxic (R)-enantiomer. Two primary routes are validated in the literature: Asymmetric Hydrogenation and Biocatalytic Kinetic Resolution .
Route A: Asymmetric Hydrogenation (Catalytic)
This is the preferred route for scalable synthesis, utilizing a transition metal catalyst to reduce the corresponding acrylic acid precursor.
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Precursor: 2-(2-Methoxyphenyl)acrylic acid.
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Catalyst System: Ruthenium (Ru) or Rhodium (Rh) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos).
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Mechanism: The catalyst coordinates with the carboxylate and the alkene, directing hydride transfer to the Re-face or Si-face to yield the (S)-product.
Route B: Enzymatic Kinetic Resolution
Used for generating high optical purity (>99% ee) from racemic mixtures.
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Substrate: Racemic ethyl 2-(2-methoxyphenyl)propionate.
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Biocatalyst: Lipases (e.g., Candida antarctica Lipase B) or engineered esterases (e.g., Est924).
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Process: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for both synthetic pathways.
Figure 1: Dual pathways for the synthesis of (S)-2-(2-Methoxyphenyl)propanoic acid, highlighting catalytic and enzymatic routes.
Analytical Characterization Protocols
To ensure the integrity of CAS 81616-80-0 for research use, the following analytical controls are mandatory.
Chiral HPLC Method
Separation of the (S) and (R) enantiomers is critical.
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Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
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Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2) with 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the carboxylic acid.
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Detection: UV at 254 nm or 280 nm (aromatic absorption).
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Expected Elution: The (S)-enantiomer typically elutes second on AD-H columns, but standards must be injected for confirmation.
NMR Spectroscopy
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1H NMR (400 MHz, CDCl3):
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δ 11.0 (br s, 1H, COOH)
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δ 7.2–6.8 (m, 4H, Ar-H)
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δ 4.1 (q, 1H, Ar-CH-COOH)
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δ 3.8 (s, 3H, OCH3)
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δ 1.5 (d, 3H, CH3)
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Key Diagnostic: The quartet at ~4.1 ppm confirms the alpha-proton adjacent to the carboxyl group.
Biological Context & Mechanism
(2S)-2-(2-Methoxyphenyl)propanoic acid belongs to the 2-Arylpropionic Acid (2-APA) class. Its biological behavior is governed by the stereoselective binding to Cyclooxygenase (COX) enzymes.
Mechanism of Action (SAR)
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COX Inhibition: Like Naproxen, the (S)-enantiomer is the "eutomer" (active form). The alpha-methyl group fits into a hydrophobic pocket in the COX active site, restricting the binding of the (R)-enantiomer.
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Ortho-Methoxy Effect: The ortho-methoxy group induces steric twist in the phenyl ring relative to the propionic acid side chain. This conformational restriction often enhances selectivity but may alter metabolic stability compared to para-substituted analogs (like Ibuprofen).
Metabolic Chiral Inversion
A critical phenomenon in this class is the unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer, mediated by an acyl-CoA thioester intermediate.
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Relevance: While CAS 81616-80-0 is the pure (S)-form, in vivo studies using the racemate would eventually enrich the (S)-form.
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Pathway: (R)-Acid → (R)-Acyl-CoA → Epimerization → (S)-Acyl-CoA → (S)-Acid.
Figure 2: Metabolic chiral inversion pathway typical for 2-arylpropionic acids.
Handling & Safety (GHS)
Signal Word: Warning
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage: Store at 2–8°C (desiccated). Chiral acids can be prone to racemization under strongly acidic or basic conditions at elevated temperatures.
References
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Sigma-Aldrich. (2024). (S)-2-(2-Methoxyphenyl)propanoic acid Product Sheet. Link
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Ambeed. (2024).[1][2] Safety Data Sheet: CAS 81616-80-0.[1] Link
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Frontiers in Bioengineering and Biotechnology. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Link
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Nature Communications. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Link
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PubChem. (2024). Compound Summary: 2-(2-Methoxyphenyl)propanoic acid. Link
